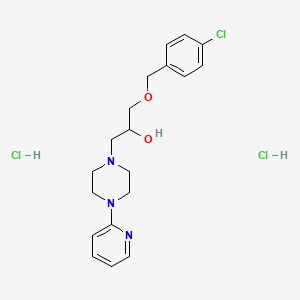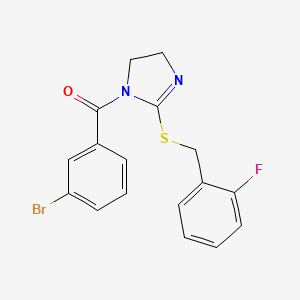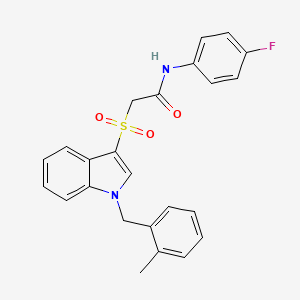![molecular formula C17H10F3NO2 B2820622 2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one CAS No. 7601-20-9](/img/structure/B2820622.png)
2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core. This compound is notable for its structural complexity and the presence of a trifluoromethyl group, which imparts unique chemical properties. The oxazolone ring is a versatile scaffold in organic chemistry, often used in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazolone ring, potentially opening the ring and forming amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and materials science, particularly in the creation of polymers with unique properties.
Mecanismo De Acción
The mechanism by which 2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4H-oxazol-5-one: Lacks the trifluoromethyl group, making it less lipophilic and potentially less biologically active.
2-(Trifluoromethyl)benzaldehyde: While it contains the trifluoromethyl group, it lacks the oxazolone ring, limiting its versatility in synthesis.
4-(Trifluoromethyl)benzylamine: Similar in containing the trifluoromethyl group but differs significantly in structure and reactivity.
Uniqueness
The presence of both the oxazolone ring and the trifluoromethyl group in 2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(4Z)-2-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)13-9-5-4-8-12(13)10-14-16(22)23-15(21-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMPOGVVUJGFCM-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3C(F)(F)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3C(F)(F)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)
AMINE](/img/structure/B2820542.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2820546.png)


![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)

![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)
![2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2820560.png)
![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)

